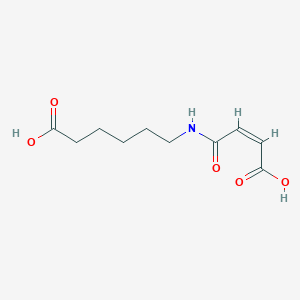

(Z)-6-(3-Carboxyacrylamido)hexanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQFLBMAHZJOJA-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCNC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic Acid: Properties, Synthesis, and Applications in Drug Development

Foreword: Unveiling a Versatile Molecular Scaffold

In the landscape of modern drug development and materials science, the demand for versatile molecular building blocks is insatiable. These entities, often bifunctional in nature, serve as the crucial linkers, spacers, and foundational scaffolds upon which complex and highly functional molecules are constructed. (Z)-6-(3-Carboxyacrylamido)hexanoic acid, a molecule at the intersection of dicarboxylic acids and unsaturated amides, represents one such pivotal compound. Its unique structural features—a flexible hexanoic acid chain, a reactive maleamic acid moiety, and two carboxylic acid groups of differing reactivity—render it a molecule of significant interest for researchers and scientists. This guide aims to provide an in-depth technical exploration of its chemical properties, a detailed protocol for its synthesis, and a forward-looking perspective on its applications, particularly in the realm of advanced drug delivery systems.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 57079-14-8, possesses a molecular formula of C10H15NO5 and a molecular weight of 229.23 g/mol .[1] Its structure is characterized by a six-carbon aliphatic chain derived from 6-aminohexanoic acid, which is amide-linked to a maleic acid-derived moiety. The "(Z)" designation in its name is crucial, indicating that the two carboxyl groups on the double bond are on the same side, a stereochemistry inherited from its precursor, maleic anhydride.[]

// Atom nodes N1 [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C1 [label="C", pos="0.5,-0.2!"]; O1 [label="O", pos="0.5,-0.9!"]; C2 [label="C", pos="1.5,0.2!"]; H_C2 [label="H", pos="1.5,0.9!"]; C3 [label="C", pos="2.5,-0.2!"]; H_C3 [label="H", pos="2.5,0.5!"]; C4 [label="C", pos="3.5,0.2!"]; O2 [label="O", pos="3.5,0.9!"]; O3 [label="OH", pos="4.2,-0.2!"]; C5 [label="CH₂", pos="-1,-0.2!"]; C6 [label="CH₂", pos="-2,0.2!"]; C7 [label="CH₂", pos="-3,-0.2!"]; C8 [label="CH₂", pos="-4,0.2!"]; C9 [label="CH₂", pos="-5,-0.2!"]; C10 [label="C", pos="-6,0.2!"]; O4 [label="O", pos="-6,0.9!"]; O5 [label="OH", pos="-6.7,-0.2!"];

// Bonds N1 -- H_N; N1 -- C1 [style=solid]; C1 -- O1 [style=double]; C1 -- C2; C2 -- H_C2; C2 -- C3 [style=double]; C3 -- H_C3; C3 -- C4; C4 -- O2 [style=double]; C4 -- O3; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O4 [style=double]; C10 -- O5; } केंद Figure 1: Chemical structure of this compound.

Physical Properties

While some physical properties for this specific molecule are not extensively reported in publicly available databases, we can infer its characteristics based on its structure and data from analogous compounds.

| Property | Value/Description | Source/Basis |

| Molecular Formula | C10H15NO5 | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Based on similar dicarboxylic acids and amino acid derivatives. |

| Melting Point | Not reported. Expected to be in the range of 100-150 °C. | Dicarboxylic acids often have relatively high melting points due to hydrogen bonding. |

| Boiling Point | Not reported. Likely to decompose upon heating at atmospheric pressure. | Typical for compounds with multiple functional groups. |

| Solubility | Sparingly soluble in water, with enhanced solubility in polar organic solvents such as acetone, ethyl acetate, ethanol, and DMSO.[3][4][5][6] | The presence of two carboxylic acid groups and an amide linkage suggests polarity, while the hexyl chain provides some nonpolar character. The solubility of dicarboxylic acids in organic solvents is often enhanced by the presence of small amounts of water.[5][6] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Topological Polar Surface Area | 104 Ų | [1] |

Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The two vinyl protons of the maleamic acid moiety will appear as doublets, with a coupling constant characteristic of a cis relationship. The protons of the hexanoic acid chain will appear as multiplets in the aliphatic region. The amide N-H proton will likely be a broad singlet, and the two carboxylic acid protons will also be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acid groups, the amide carbonyl carbon, the two olefinic carbons, and the six carbons of the hexanoic acid chain.[7][8][9][10][11] The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic of the maleamic acid structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[12][13][14][15][16] Strong C=O stretching vibrations for the carboxylic acid and amide groups will be observed around 1700 cm⁻¹ and 1640 cm⁻¹, respectively. The N-H stretching of the amide will appear around 3300 cm⁻¹.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion for [M-H]⁻ at m/z 228.09.[17][18][19] Fragmentation patterns would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the nucleophilic ring-opening of maleic anhydride with 6-aminohexanoic acid.[20][21] This reaction is a classic example of acylation of an amine by an anhydride.

Detailed Experimental Protocol

Materials:

-

Maleic Anhydride (99%)

-

6-Aminohexanoic Acid (99%)

-

Acetone (ACS grade)

-

Deionized Water

-

Hydrochloric Acid (1 M)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 6-aminohexanoic acid in 100 mL of acetone. Gentle warming may be required to achieve complete dissolution.

-

In a separate beaker, dissolve 7.5 g of maleic anhydride in 50 mL of acetone.

-

Slowly add the maleic anhydride solution to the stirred solution of 6-aminohexanoic acid at room temperature over a period of 30 minutes. The reaction is exothermic, and a white precipitate may begin to form.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add 100 mL of deionized water and stir to form a slurry.

-

Acidify the slurry to pH 2 with 1 M hydrochloric acid to ensure complete protonation of the carboxylic acid groups.

-

Collect the white solid by vacuum filtration and wash with cold deionized water (2 x 50 mL).

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Causality Behind Experimental Choices:

-

Solvent: Acetone is chosen as the reaction solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal.[3][4]

-

Stoichiometry: A slight excess of maleic anhydride can be used to ensure complete consumption of the more valuable 6-aminohexanoic acid.

-

Temperature: The reaction is typically carried out at room temperature as it is sufficiently fast and avoids potential side reactions, such as isomerization to the fumaramic acid derivative.

-

Acidification: The final product is a dicarboxylic acid. Acidification of the aqueous slurry ensures that the product is in its neutral, less soluble form, maximizing the yield upon filtration.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its three key functional groups: the two carboxylic acids and the maleamic acid moiety.

Reactivity of the Carboxylic Acid Groups

The two carboxylic acid groups can undergo standard reactions such as esterification and amidation. The terminal carboxylic acid of the hexanoic acid chain is sterically more accessible and is expected to be more reactive than the carboxylic acid group on the double bond. This differential reactivity can be exploited for selective chemical modifications.

Reactivity of the Maleamic Acid Moiety

The maleamic acid functionality is of particular interest due to its unique reactivity profile.

-

pH-Dependent Hydrolysis: The amide bond in maleamic acids is susceptible to hydrolysis, especially under acidic conditions.[22][23][24][25] This hydrolysis is intramolecularly catalyzed by the adjacent carboxylic acid group.[22][24] This property is highly relevant for the design of pH-sensitive linkers in drug delivery systems, allowing for the release of a conjugated drug in the acidic environment of tumors or endosomes.[23][26][27]

-

Isomerization: The (Z)-configuration of the double bond can isomerize to the thermodynamically more stable (E)-configuration (fumaramic acid derivative) under certain conditions, such as exposure to heat or certain catalysts.[28] This isomerization can significantly impact the biological activity and release kinetics of drug conjugates.

-

Cyclization to Maleimide: Upon treatment with dehydrating agents (e.g., acetic anhydride/sodium acetate), the maleamic acid can cyclize to form the corresponding N-substituted maleimide. Maleimides are highly reactive Michael acceptors and are widely used for the bioconjugation of thiols, such as cysteine residues in proteins.[][29]

-

Michael Addition: The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups makes the double bond susceptible to Michael addition by nucleophiles.[30][31] While less reactive than the corresponding maleimide, this reactivity can be utilized under specific conditions.

Applications in Drug Development

The unique combination of a flexible spacer arm and a reactive, pH-sensitive headgroup makes this compound and its derivatives highly valuable in drug development, particularly in the design of advanced drug delivery systems.

pH-Sensitive Linkers for Drug Conjugates

The most prominent application of this molecule is as a precursor to pH-sensitive linkers.[23][26][27] The maleamic acid linkage can be used to attach a drug to a carrier molecule, such as a polymer, nanoparticle, or antibody.[] In the neutral pH of the bloodstream (pH 7.4), the linker is relatively stable. However, upon reaching the slightly acidic microenvironment of a tumor or after internalization into the acidic endosomes or lysosomes of a cell, the linker undergoes hydrolysis, releasing the active drug.[26][32]

Experimental Workflow: Evaluation of pH-Dependent Drug Release

-

Conjugation: Synthesize the drug conjugate by coupling the drug molecule to this compound.

-

Incubation: Incubate the drug conjugate in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37 °C.

-

Sampling: At various time points, take aliquots of the incubation mixture.

-

Analysis: Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.[24]

-

Data Interpretation: Plot the percentage of drug release versus time for each pH to determine the release kinetics.

Precursor for Maleimide Linkers in Antibody-Drug Conjugates (ADCs)

As mentioned, this compound can be readily converted to the corresponding maleimide derivative. N-substituted maleimides are the most widely used reagents for the site-specific conjugation of drugs to antibodies via cysteine residues, forming stable thioether bonds.[][29][32][33][34][35] The hexanoic acid portion of the molecule serves as a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule with a wealth of chemical potential. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable tool for chemists and drug development professionals. The pH-sensitivity of the maleamic acid linkage is a particularly attractive feature for the design of next-generation drug delivery systems that can respond to the unique physiological conditions of diseased tissues. As the field of targeted therapeutics continues to evolve, the demand for sophisticated and functional building blocks like this compound will undoubtedly grow, paving the way for the development of more effective and safer medicines.

References

-

Su, S., Du, F., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Advances, 7(74), 46979-46986. [Link]

-

Kovalenko, V. I., & Purtov, K. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6 (74)), 4-9. [Link]

-

Dan, N., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 7(1), 14-30. [Link]

-

Su, S., Du, F., & Li, Z. (2017). Comparison of pH-sensitive degradability of maleic acid amide derivatives. Request PDF. [Link]

-

Su, S., Du, F., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Request PDF. [Link]

-

Su, S., Du, F., & Li, Z. (2017). Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. The Royal Society of Chemistry. [Link]

-

van der Meel, R. (2018). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository Home. [Link]

-

Kovalenko, V. I., & Purtov, K. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2577. [Link]

-

Lu, D., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Drug Delivery, 29(1), 754-756. [Link]

-

van der Meel, R. (2018). Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository Home. [Link]

-

SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

-

Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

-

MassBank. Maleamic acid. [Link]

-

Tyurina, T. G., & Kryuk, T. V. (2020). Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer. Biomedical Journal of Scientific & Technical Research, 31(3). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5280451, Maleamic acid. [Link]

- Google Patents. (1996). EP0739371A1 - Amino acid copolymers of maleic acid.

-

MTC USA. (n.d.). Maleic and Fumaric Acids Analyzed with LCMS - AppNote. [Link]

-

Kadem, K. J., Rahi, F. A., & Gayadh, E. W. (2016). FTIR spectra of Poly(N-Imidazol maleamic acid). ResearchGate. [Link]

-

Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689. [Link]

-

Klepo, M., & Vinković, V. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc, 2001(5), 60-67. [Link]

-

Zhang, J., et al. (2013). [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 31(12), 1165–1169. [Link]

-

Interchim. Pierce Amine-binding, Maleic Anhydride 96-Well Plates. [Link]

-

Workman, J., & Vanyo, L. (2020, December 20). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

Van der Veen, L. A., & Feringa, B. L. (2000). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education, 77(8), 1065. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5384149, this compound. [Link]

-

Pinter, E., et al. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. Polymer Testing, 128, 108221. [Link]

-

de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(5), 1533-1547. [Link]

-

Duddeck, H., Dietrich, W., & Tóth, G. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR, 199-224. [Link]

-

Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2177. [Link]

-

Wikipedia. Michael addition reaction. [Link]

- Google Patents. (2020).

-

SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

-

Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Synaffix. (n.d.). Enzymatic strategies for (near) clinical development of antibody-drug conjugates. [Link]

-

Kim, E. G., Kim, K. M., & Park, S. J. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials research, 20, 12. [Link]

-

SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]

- Google Patents. (1995). WO1995009834A1 - Processes for producing maleamic acid, ester thereof and maleimide.

-

Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

-

MDPI. (2023). Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer. [Link]

-

Rutka, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6841. [Link]

Sources

- 1. This compound | C10H15NO5 | CID 5384149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies of solubility of dicarboxilic acid mixtures in organic solvents | Eastern-European Journal of Enterprise Technologies [journals.uran.ua]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 14. The FTIR spectrum of maleic anhydride can be used to identify the presence of impurities - News - Zibo Anquan Chemical Chemical Co., - Anquan Chemical [zbaqchem.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Maleamic acid | C4H5NO3 | CID 5280451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mtc-usa.com [mtc-usa.com]

- 19. [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biomedres.us [biomedres.us]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. studenttheses.uu.nl [studenttheses.uu.nl]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 31. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 32. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 33. synaffix.com [synaffix.com]

- 34. synmedchem.com [synmedchem.com]

- 35. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of (Z)-6-(3-Carboxyacrylamido)hexanoic acid, a bifunctional molecule with potential applications in drug development, materials science, and bioconjugation. As a molecule possessing two carboxylic acid moieties and a reactive acrylamido group, it serves as a versatile building block for the synthesis of more complex structures.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Rationale

This compound, with the chemical formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol , is a derivative of 6-aminohexanoic acid and maleic acid.[3] The "(Z)" designation in its name refers to the cis configuration of the substituents on the carbon-carbon double bond, a direct consequence of its synthesis from maleic anhydride.[2] The presence of two carboxylic acid groups and an amide linkage makes it a valuable linker molecule, enabling the connection of different molecular entities.

The strategic importance of this molecule lies in its capacity for further chemical modifications. The carboxylic acid groups can be activated for esterification or amidation reactions, while the acrylamido moiety can participate in Michael additions, making it a useful tool for creating polymers and bioconjugates.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of 6-aminohexanoic acid with maleic anhydride. This reaction is a specific and rapid process that proceeds via the opening of the anhydride ring by the primary amine of 6-aminohexanoic acid.[4][5]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 6-aminohexanoic acid on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the final maleamic acid product. The reaction is typically carried out under mild conditions to prevent the subsequent dehydration and cyclization of the maleamic acid to the corresponding maleimide.[6][7]

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted maleamic acids.[4][8][9]

Materials:

-

6-Aminohexanoic acid (MW: 131.17 g/mol )

-

Maleic anhydride (MW: 98.06 g/mol )

-

Anhydrous acetone

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.076 mol) of 6-aminohexanoic acid in 100 mL of anhydrous acetone with gentle warming and stirring. If complete dissolution is difficult, the reaction can be run as a suspension.

-

In a separate beaker, dissolve 7.48 g (0.076 mol) of maleic anhydride in 50 mL of anhydrous acetone.

-

Cool the 6-aminohexanoic acid solution in an ice bath to 0-5 °C.

-

Slowly add the maleic anhydride solution dropwise to the cooled 6-aminohexanoic acid solution over 30 minutes with vigorous stirring. The reaction is exothermic.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. A white precipitate of the product should form.

-

Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight.

Expected Yield: 85-95%

Purification

The crude product obtained from the synthesis is often of high purity. However, for applications requiring very high purity, recrystallization can be performed.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of hot water or a mixture of ethanol and water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals under vacuum.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 2H | -COOH |

| ~9.0 | t | 1H | -NH- |

| 6.25 | d | 1H | -CH=CH- (cis) |

| 6.05 | d | 1H | -CH=CH- (cis) |

| 3.15 | q | 2H | -CH₂-NH- |

| 2.20 | t | 2H | -CH₂-COOH |

| 1.50 | m | 4H | -CH₂-CH₂- |

| 1.30 | m | 2H | -CH₂- |

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

| Chemical Shift (ppm) | Assignment |

| ~174.5 | -COOH (hexanoic acid) |

| ~167.0 | -COOH (acrylamide) |

| ~165.0 | -C=O (amide) |

| ~132.0 | -CH=CH- |

| ~130.0 | -CH=CH- |

| ~38.0 | -CH₂-NH- |

| ~33.5 | -CH₂-COOH |

| ~28.5 | -CH₂- |

| ~26.0 | -CH₂- |

| ~24.0 | -CH₂- |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electrospray Ionization - Negative Mode, ESI-):

-

[M-H]⁻: m/z 228.09

Expected Fragmentation:

-

Loss of H₂O from the carboxylic acid groups.

-

Cleavage of the amide bond.

-

Decarboxylation (loss of CO₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks (cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (amide I) |

| ~1630 | C=C stretch (alkene) |

| ~1550 | N-H bend (amide II) |

Experimental Workflow Diagram

Caption: Overall experimental workflow.

Safety Considerations

-

Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

-

6-Aminohexanoic acid may cause skin and eye irritation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described method, adapted from reliable protocols for similar compounds, offers a straightforward and high-yielding route to this versatile bifunctional molecule. The comprehensive characterization plan ensures the identity and purity of the final product, paving the way for its successful application in various fields of chemical and biomedical research.

References

-

This compound. LookChem. Accessed February 21, 2026. [Link]

-

This compound. PubChem. Accessed February 21, 2026. [Link]

- Synthesis of N-arylmaleamic Acids. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry; 2017:289-291.

- Shetty, N. S., et al. Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research. 2015, 7(8), 913-916.

- Cava, M. P., et al. N-Phenylmaleimide. Organic Syntheses. 1961, 41, 93.

- Butler, P. J. G., et al. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal. 1969, 112(5), 679-689.

- Solvent free preparation of N-substituted maleanilic acid. International Journal of Industrial Chemistry. 2012, 3(1), 26.

- REACTIONS OF MALEIC ANHYDRIDE WITH AMINO ACIDS. Universum: Chemistry and Biology. 2021, 6-2(84).

- TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google P

-

Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid? ResearchGate. Accessed February 21, 2026. [Link]

- The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal. 1969, 112(5), 679-689.

Sources

- 1. rsc.org [rsc.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C10H15NO5 | CID 5384149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. scispace.com [scispace.com]

- 8. cce.researchcommons.org [cce.researchcommons.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

(Z)-6-(3-Carboxyacrylamido)hexanoic acid CAS number 57079-14-8

An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS: 57079-14-8) is a heterobifunctional organic molecule engineered as a versatile linker and building block in advanced chemical synthesis. Its structure is characterized by a flexible six-carbon aliphatic hexanoic acid backbone, providing a terminal carboxylic acid, and a (Z)-carboxyacrylamido group, which contains a second carboxylic acid and a reactive cis-alkene moiety. This dual functionality makes it a valuable tool for researchers in drug development, materials science, and bioconjugation. Its primary utility lies in its capacity to covalently link different molecular entities, such as tethering therapeutic agents to carrier proteins or serving as a functional monomer in the synthesis of specialized polymers for biomedical applications, including biodegradable coatings and medical implants.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, key applications with detailed methodologies, and analytical procedures for quality control.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These data are compiled from authoritative chemical databases and computational models.

| Property | Value | Source(s) |

| CAS Number | 57079-14-8 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO₅ | [1][2] |

| Molecular Weight | 229.23 g/mol | [2] |

| IUPAC Name | 6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid | [2] |

| Synonyms | 6-[[(2Z)-3-Carboxy-1-oxo-2-propenyl]amino]hexanoic acid | [1][2] |

| Appearance | Solid (predicted) | |

| Density | 1.256 g/cm³ (predicted) | [1] |

| XLogP3 | -0.1 (computed) | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Core Chemistry: Synthesis and Reactivity

Rationale of Synthesis

The synthesis of this compound is a direct and high-yielding reaction based on the principles of nucleophilic acyl substitution. The primary amine of 6-aminohexanoic acid acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid.

The key advantages of this pathway are:

-

Stereospecificity: The use of maleic anhydride (the cis-isomer) directly yields the desired (Z)-isomer of the final product. The reaction conditions are typically mild enough to prevent isomerization to the more thermodynamically stable (E)-isomer (fumaramic acid derivative).

-

High Atom Economy: The reaction is an addition, with no byproducts formed, making it an efficient and clean transformation.

-

Readily Available Starting Materials: Both 6-aminohexanoic acid and maleic anhydride are common, inexpensive bulk chemicals.[3]

Laboratory Synthesis Protocol

This protocol describes a robust method for the gram-scale synthesis of the title compound.

Materials:

-

6-Aminohexanoic acid (1.0 eq)

-

Maleic anhydride (1.05 eq)

-

Acetone (or other suitable polar aprotic solvent like THF or Dioxane)

-

Diethyl ether

-

Deionized water

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminohexanoic acid in a minimal amount of warm deionized water. In a separate flask, dissolve maleic anhydride in acetone.

-

Reaction: Slowly add the maleic anhydride solution dropwise to the stirring solution of 6-aminohexanoic acid at room temperature. An immediate exothermic reaction may be observed, and a white precipitate may begin to form.

-

Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete reaction.

-

Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization. Add the crude solid to a minimal amount of hot water to dissolve it. If the product is highly soluble, acidification with 1 M HCl to a pH of ~2-3 will protonate the carboxylates and induce precipitation.

-

Washing & Drying: Wash the filtered solid with cold diethyl ether to remove any unreacted maleic anhydride and residual solvent. Dry the purified white solid under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the product using techniques outlined in Section 5.0.

Key Applications & Methodologies

The bifunctional nature of this molecule makes it an ideal heterobifunctional linker, primarily for bioconjugation and advanced materials science.[1]

Application as a Linker in Bioconjugation

This molecule serves as a precursor to a maleimide-functionalized linker, one of the most widely used tools for selectively conjugating molecules to proteins via cysteine residues. The hexanoic acid moiety provides a flexible spacer arm, which is often crucial for maintaining the biological activity of the conjugated protein.

4.1.1 Principle of Thiol-Maleimide Conjugation

The core workflow involves two main stages:

-

Amide Bond Formation: One of the carboxylic acid groups (typically the one on the hexanoic acid chain for steric reasons) is activated and coupled to a primary amine on a drug, probe, or other molecule of interest.

-

Maleimide Formation & Thiol Reaction: The maleamic acid is cyclized via dehydration to form the highly reactive maleimide ring. This maleimide then undergoes a selective Michael addition reaction with the thiol group of a cysteine residue on a target protein, forming a stable thioether bond.

4.1.2 Experimental Workflow: Conjugation of a Small Molecule to a Protein

This protocol provides a self-validating system for the controlled conjugation of an amine-containing small molecule (SM) to a cysteine-containing protein (PRO-SH).

Protocol:

-

Carboxyl Activation:

-

Dissolve the linker (1.2 eq) in anhydrous DMF.

-

Add N-Hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Stir under an inert atmosphere (N₂ or Ar) at room temperature for 1 hour. This creates the NHS-ester activated linker.

-

-

Coupling to Amine-Containing Molecule:

-

Dissolve the amine-containing small molecule (SM-NH₂, 1.0 eq) in anhydrous DMF.

-

Add this solution to the activated linker mixture from Step 1.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) to scavenge acid and drive the reaction.

-

Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

-

-

Maleimide Formation (Cyclization):

-

To the crude reaction mixture from Step 2, add acetic anhydride (5.0 eq) and a catalytic amount of sodium acetate.

-

Heat the mixture to 50-60°C for 1-2 hours. This dehydrates the maleamic acid to the maleimide.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the maleimide-functionalized small molecule by flash chromatography.

-

-

Conjugation to Protein:

-

Prepare the protein (PRO-SH) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.4, with EDTA to prevent disulfide bond formation).

-

Dissolve the purified maleimide-functionalized molecule (from Step 3) in a minimal amount of a water-miscible co-solvent like DMSO.

-

Add the maleimide solution to the protein solution in a 5-10 fold molar excess.

-

Incubate at 4°C or room temperature for 2-4 hours.

-

Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

-

-

Purification and Characterization:

-

Remove the excess small molecule reagents and quenched maleimide from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

-

Characterize the final conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling if the small molecule has a chromophore), and mass spectrometry (MALDI-TOF or ESI-MS).

-

Application in Polymer & Materials Science

The molecule's dual carboxylic acid groups and the polymerizable alkene make it a functional monomer for creating advanced materials.[1]

-

Functional Hydrogels: It can be copolymerized with monomers like acrylamide or acrylic acid. The pendant hexanoic acid chains can be used for post-polymerization modification, such as conjugating bioactive molecules. The two carboxyl groups per unit allow for extensive ionic cross-linking with divalent cations (e.g., Ca²⁺) to form stable hydrogels for drug delivery.

-

Biodegradable Coatings: The molecule can be used to modify the surface of biodegradable polymers (like polysaccharides).[1] The carboxylic acid groups can form esters or amides with hydroxyl or amine groups on the polymer backbone, while the maleamic acid end provides a handle for further functionalization, improving biocompatibility or creating surfaces for cell adhesion. This is consistent with its mention in patents related to medical articles and ocular implants.[1]

Analytical & Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of the compound before its use in sensitive applications like drug development.

| Analytical Technique | Purpose & Expected Results | Source(s) |

| HPLC-UV | Purity assessment. An isocratic or gradient method with a C18 column, using a mobile phase of acetonitrile/water with an acid modifier (e.g., TFA or formic acid), should show a single major peak. Detection at ~200-210 nm. | [4] |

| ¹H NMR | Structural confirmation. Expect to see characteristic peaks for the cis-alkene protons (two doublets, J≈12 Hz), methylene groups of the hexanoic chain, and broad signals for the amide and carboxylic acid protons. | [5] |

| ¹³C NMR | Confirms the carbon skeleton. Expect signals for two carbonyl carbons (amide and acid), two sp² carbons of the alkene, and four distinct sp³ carbons for the aliphatic chain. PubChem indicates spectral data is available. | [2] |

| FTIR Spectroscopy | Functional group identification. Expect strong, broad O-H stretches (~3000 cm⁻¹) for the carboxylic acids, an N-H stretch (~3300 cm⁻¹), strong C=O stretches (~1700 cm⁻¹ for acid, ~1650 cm⁻¹ for amide I), and a C=C stretch (~1640 cm⁻¹). PubChem indicates spectral data is available. | [2] |

| Mass Spectrometry (MS) | Molecular weight confirmation. ESI-MS in negative mode should show a prominent ion at m/z 228.08 [M-H]⁻. High-resolution MS should confirm the exact mass of 229.0950. | [2][6] |

Protocol for HPLC-UV Purity Analysis

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve sample in a 50:50 mixture of water:acetonitrile at ~1 mg/mL.

Broader Context and Future Directions

This compound is more than a simple chemical; it is an enabling tool in fields where molecular precision is paramount. While this specific linker is not as widely documented as some commercial alternatives, its fundamental structure represents a class of reagents critical to modern pharmaceutical research.

-

Drug Delivery and ADCs: The principles outlined in its use as a bioconjugation linker are the foundation of Antibody-Drug Conjugates (ADCs), where potent cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy. The stability and reactivity of the maleimide group are key to the success of many approved and clinical-stage ADCs.

-

Advanced Diagnostics: Similar linkers are used to attach fluorescent dyes, radioisotopes, or affinity tags (like biotin) to antibodies or proteins for use in diagnostic assays such as ELISA, Western blotting, and in vivo imaging.

-

Gene Editing and Delivery: The development of targeted delivery systems for CRISPR/Cas9 and other gene-editing technologies relies on the ability to conjugate nucleic acids or the entire protein-RNA complex to targeting ligands.[7] Bifunctional linkers are essential for creating these complex biotherapeutics.

Future research may focus on modifying the hexanoic acid backbone—for instance, by incorporating polyethylene glycol (PEG) units to enhance solubility and reduce immunogenicity—or by replacing the maleimide precursor with alternative thiol-reactive groups to modulate the stability of the final conjugate.

References

-

This compound Information. LookChem. [Link]

-

This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

-

Al-Bayati, F. A., & Al-Amiery, A. A. (2018). Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi. Research Journal of Pharmacy and Technology. [Link]

-

Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings. [Link]

-

Graf, N., et al. (2004). Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs. Bioconjugate Chemistry. [Link]

-

Hussein, F. H., & Gatea, H. S. (2018). Synthesis and biological activity of some maleimide derivatives. ResearchGate. [Link]

-

Piutti, A. (1962). The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. Journal of Medicinal and Pharmaceutical Chemistry. [Link]

-

Inoue, M., et al. (2015). Synthetic route for pH-responsive poly(6-(acrylamido)hexanoic acid). ResearchGate. [Link]

-

Grewal, D., et al. (2024). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Biotechnology for Biofuels and Bioproducts. [Link]

- Biochemical synthesis of 6-amino caproic acid. (2009).

-

Li, T., et al. (2025). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. PubMed. [Link]

-

Sinko, P. J. (1999). Drug selection in early drug development. Current Opinion in Drug Discovery & Development. [Link]

-

Gaisl, T., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods. [Link]

-

HPLC Method for Analysis of 6-Aminocaproic acid. SIELC Technologies. [Link]

-

Vertex and CRISPR Therapeutics Complete Submission of Rolling Biologics License Applications (BLAs) to the US FDA. (2023). Business Wire. [Link]

-

Ghiprison, J., et al. (2022). Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer. Molecules. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C10H15NO5 | CID 5384149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7491520B2 - Biochemical synthesis of 6-amino caproic acid - Google Patents [patents.google.com]

- 4. 6-Aminocaproic acid | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-6-(3-Carboxyacrylamido)hexanoic acid IUPAC name and synonyms

This technical guide provides an in-depth analysis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid , a critical intermediate in the synthesis of heterobifunctional linkers used in Antibody-Drug Conjugates (ADCs).[1]

Precursor Dynamics, Synthesis, and Role in Bioconjugation[1]

Executive Summary

This compound (CAS: 57079-14-8) is the acyclic maleamic acid intermediate formed during the synthesis of 6-maleimidohexanoic acid (6-MHA) .[1] While 6-MHA is the active "linker" moiety used to conjugate cytotoxic payloads to antibodies via cysteine residues, the (Z)-maleamic acid precursor represents a critical checkpoint in chemical manufacturing controls (CMC).[1]

Understanding this compound is essential for two reasons:

-

Synthesis Efficiency: It is the direct product of the acylation of 6-aminocaproic acid by maleic anhydride.[1] Failure to cyclize this intermediate results in low yields of the active maleimide linker.

-

ADC Stability: In physiological conditions, the maleimide ring of an ADC linker can undergo hydrolysis (ring-opening), reverting to a succinamic acid derivative.[1] However, the (Z)-maleamic acid discussed here is the unsaturated precursor, distinct from the saturated succinamic acid degradation product, though they share structural homology in the open-chain state.[1]

Chemical Identity & Nomenclature[2][3]

This compound exists as the cis (Z) isomer, a stereochemical requirement derived from the maleic anhydride starting material.[1] The trans (E) isomer (fumaramic acid derivative) cannot undergo the necessary cyclodehydration to form the maleimide ring due to geometric constraints.[1]

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | (2Z)-4-[(5-Carboxypentyl)amino]-4-oxobut-2-enoic acid |

| Common Synonyms | [1][2] • 6-Maleamic acid hexanoic acid[1][3][2][4][5]• N-Maleoyl-6-aminocaproic acid (Open Form)• 6-[[(Z)-3-Carboxyacryloyl]amino]hexanoic acid |

| CAS Number | 57079-14-8 |

| Molecular Formula | C₁₀H₁₅NO₅ |

| Molecular Weight | 229.23 g/mol |

| Stereochemistry | (Z)-Isomer (Cis-butenedioic acid derivative) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold water.[1] |

| pKa | ~3.5 (Carboxylic acid), ~4.5 (Amide/Carboxyl interaction) |

Synthetic Pathways & Mechanism

The synthesis of maleimide linkers is a two-step process. The compound is the stable intermediate of Step 1 (Acylation) and the substrate for Step 2 (Cyclodehydration).[1]

Mechanism of Action[7]

-

Acylation (Formation): The nucleophilic amine of 6-aminocaproic acid attacks the carbonyl carbon of maleic anhydride.[1] This ring-opening reaction preserves the cis (Z) configuration of the double bond, yielding This compound .[1]

-

Cyclodehydration (Consumption): Under acidic conditions and heat (or using dehydrating agents like HMDS or Acetic Anhydride), the carboxylic acid group of the maleamic acid attacks the amide nitrogen, eliminating water to close the ring and form 6-Maleimidohexanoic acid .[1]

Critical Process Parameter: Isomerization

If the reaction temperature is uncontrolled or if catalysis is inefficient, the (Z)-isomer can isomerize to the thermodynamically more stable (E)-isomer (Fumaramic acid derivative) .[1]

-

Consequence: The (E)-isomer cannot cyclize.[1] It becomes a permanent impurity that lowers the conjugation potential of the final linker batch.

Pathway Visualization

The following diagram illustrates the synthesis flow and the competing isomerization pathway.

Figure 1: Synthetic pathway distinguishing the productive (Z)-pathway from the non-productive (E)-isomerization.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol isolates the open-chain intermediate.[1]

Reagents:

Methodology:

-

Dissolution: Dissolve 6-aminocaproic acid in glacial acetic acid at room temperature.

-

Addition: Slowly add Maleic Anhydride to the solution with vigorous stirring. The reaction is exothermic; maintain temperature < 30°C to prevent premature cyclization or isomerization.

-

Reaction: Stir for 2–4 hours at room temperature. The product, This compound , will often precipitate as a white solid due to lower solubility compared to the starting materials.[1]

-

Isolation: Filter the precipitate. Wash with cold diethyl ether to remove unreacted anhydride.

-

Validation: Analyze via HPLC. The "Open" form elutes earlier than the "Closed" maleimide form on C18 columns due to the free carboxylic acid groups increasing polarity.

Protocol B: Conversion to 6-Maleimidohexanoic Acid (Cyclization)

Note: This step converts the topic compound into the active linker.[1]

Methodology:

-

Suspend the isolated (Z)-maleamic acid in toluene or acetic acid.[1]

-

Add a dehydrating agent (e.g., Acetic Anhydride with Sodium Acetate catalyst).

-

Reflux at 80–100°C for 2–4 hours.

-

Workup: Remove solvent under vacuum.[1][6][7] Extract with Ethyl Acetate/Water.[6] The organic layer contains the cyclized 6-Maleimidohexanoic acid .[1]

Applications in Drug Development[12]

Linker Chemistry (ADCs)

This compound is the backbone of the EMCS (N-ε-Maleimidocaproyloxy)succinimide ester) linker system.[1]

-

Function: The 6-carbon chain acts as a spacer, reducing steric hindrance between the antibody and the cytotoxic payload.[1]

-

Quality Control: High purity of the (Z)-precursor is required. Presence of the (E)-isomer results in "dead" linkers that contain the spacer but lack the thiol-reactive maleimide group.

Protein Surface Engineering

Researchers use the activated ester of this acid to introduce maleimide groups onto protein surfaces (e.g., BSA, KLH) for vaccine conjugation.

-

Self-Validating Step: If the conjugation fails (no thiol reactivity), it indicates the precursor hydrolyzed back to the open This compound form, effectively capping the amine without providing a reactive handle.[1]

References

-

PubChem. this compound - Compound Summary. National Library of Medicine. [Link]

-

Kida, S., et al. (2007).[5] Studies on heterobifunctional cross-linking reagents, 6-maleimidohexanoic acid active esters.[1][2][5] Chemical & Pharmaceutical Bulletin.[5] [Link]

Sources

- 1. This compound | C10H15NO5 | CID 5384149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Maleimidohexanoic acid | C10H13NO4 | CID 573683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Maleimidohexanoic acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. 6-马来酰亚胺基己酸 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

(Z)-6-(3-Carboxyacrylamido)hexanoic acid protein labeling protocol

Application Note: Strategic Utilization of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid in Protein Bioconjugation

Executive Summary

This compound (CAS: 57079-14-8) serves as the critical open-ring precursor to 6-maleimidohexanoic acid (6-MHA), a foundational heterobifunctional linker in bioconjugation. While often overlooked in favor of pre-activated esters (like EMCS), utilizing the precursor offers researchers precise control over linker architecture, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and hapten-carrier immunogens.

This guide details the activation and application of this molecule. Unlike standard reagents, this precursor requires a specific "activation-cyclization" workflow to generate the thiol-reactive maleimide moiety before protein labeling can occur.

Key Applications:

-

Synthesis of custom heterobifunctional crosslinkers (Amine-to-Thiol).

-

Preparation of immunogens (BSA/KLH conjugation) via the "Maleimide Method."

-

Introduction of acid-labile maleamic acid residues for charge-reversal studies (specialized application).

Mechanistic Workflow

The effective use of this compound relies on a two-phase chemical transformation: Cyclization (to form the maleimide warhead) and Activation (to enable amine coupling).

Figure 1: The chemical trajectory from the open-ring precursor to the active bioconjugation agent.

Protocol Phase I: Linker Activation (Cyclization)

Objective: Convert the inert maleamic acid moiety into a thiol-reactive maleimide group. Note: If you intend to use the molecule solely for charge modification (introducing negative charge via the carboxylic acid), skip to Phase II. For standard crosslinking, this step is mandatory.

Reagents:

Methodology:

-

Dissolution: Dissolve 1.0 g (4.36 mmol) of the precursor in 10 mL of glacial acetic acid in a round-bottom flask.

-

Catalyst Addition: Add 200 mg of anhydrous Sodium Acetate.

-

Dehydration: Add 2.0 mL of Acetic Anhydride dropwise while stirring.

-

Reaction: Heat the mixture to 80°C for 2 hours . Critical: Do not exceed 100°C to prevent polymerization of the maleimide double bond.

-

Quenching & Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water. The cyclized 6-MHA often precipitates as a white/off-white solid.

-

Purification: Extract with ethyl acetate (

mL), dry over-

Validation: Check absorbance at 300 nm (characteristic of maleimide) or disappearance of the amide proton in NMR.

-

Protocol Phase II: Protein Labeling (Two-Step Strategy)

Once cyclized to 6-Maleimidohexanoic acid (6-MHA) , the molecule acts as a heterobifunctional linker. The following protocol describes coupling this linker to Protein A (via Lysine) and subsequently to Protein B/Peptide (via Cysteine).

Step A: Activation of the Carboxyl Group

Since 6-MHA has a terminal carboxylic acid, it must be activated to an NHS-ester in situ before reacting with protein amines.

Reagents:

-

6-MHA (from Phase I)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)[5]

-

Dry DMF or DMSO

Procedure:

-

Dissolve 6-MHA (10 mg) in 1 mL dry DMF.

-

Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Result: Formation of the semi-stable NHS-ester (functionally equivalent to commercial EMCS).

-

Step B: Conjugation to Protein A (Lysine Targeting)

Buffer System: PBS, pH 7.2–7.5. Avoid primary amines (Tris, Glycine).

-

Equilibration: Buffer exchange Protein A (1–5 mg/mL) into PBS (pH 7.2).

-

Coupling: Add the activated NHS-Linker solution (from Step A) to the protein solution.

-

Ratio: Use a 10–20 fold molar excess of linker over protein.

-

Solvent: Ensure final DMF/DMSO concentration is <10% to prevent protein denaturation.

-

-

Incubation: React for 1 hour at RT or 2 hours at 4°C.

-

Purification (Critical): Remove excess linker using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Conjugation Buffer (pH 6.5–7.0) .

-

Why pH change? Maleimides are most stable and specific for thiols at pH 6.5–7.0. Higher pH increases hydrolysis risk.

-

Step C: Conjugation to Protein B/Peptide (Thiol Targeting)

-

Preparation: Ensure Protein B or the target peptide has reduced thiols (use TCEP if necessary, then remove TCEP).

-

Mixing: Mix the Maleimide-activated Protein A (from Step B) with Protein B.

-

Ratio: Typically 1:1 to 1:3 molar ratio depending on molecular weights.

-

-

Incubation: React for 2 hours at RT or overnight at 4°C.

-

Final Purification: Isolate the conjugate via Size Exclusion Chromatography (SEC).

Data Analysis & Troubleshooting

Quantitative Assessment

| Parameter | Method | Target Metric |

| Maleimide Incorporation | Ellman’s Reagent Assay | 2–5 maleimides per protein (IgG) |

| Conjugate Yield | SDS-PAGE / HPLC | >80% monomeric conjugate |

| Linker Hydrolysis | Mass Spectrometry | +18 Da shift (indicates ring opening) |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Thiol Reactivity | Maleimide Hydrolysis | Ensure pH < 7.5 during storage/handling. Use fresh linker. |

| Precipitation | High Linker Hydrophobicity | Reduce molar excess of linker; add 0.05% Tween-20. |

| No Conjugation | Incomplete Cyclization | Verify Phase I product. Open-ring precursor does not react with thiols effectively. |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on heterobifunctional crosslinkers and maleimide chemistry).

-

Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry. (Discusses the stability and hydrolysis rates of maleimides vs. maleamic acids).

-

PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[1]

-

Partis, M. D., et al. (1983). Cross-linking of protein by omega-maleimido alkanoyl N-hydroxysuccinimide esters. Journal of Protein Chemistry. (Foundational paper on EMCS-type linkers derived from aminocaproic acid).

Sources

Step-by-step guide for using (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Application Notes & Protocols for Bioconjugation and Linker Chemistry

Introduction & Core Utility

(Z)-6-(3-Carboxyacrylamido)hexanoic acid (CAS: 57079-14-8) is a critical intermediate in the chemistry of bioconjugation.[1] Structurally, it is the maleamic acid derivative formed by the reaction of maleic anhydride with 6-aminohexanoic acid.

In drug development and chemical biology, this compound serves three pivotal roles:

-

Synthetic Precursor: It is the direct acyclic precursor to 6-Maleimidohexanoic acid (6-MHA) , a widely used non-cleavable crosslinker (often converted to EMCS or Sulfo-EMCS).[1]

-

Analytical Standard: It represents the hydrolyzed (inactive) form of maleimide-functionalized linkers.[1] In Antibody-Drug Conjugates (ADCs), the detection of this species quantifies linker degradation (maleimide ring-opening).[1]

-

pH-Sensitive Linker Motif: As a maleamic acid, it exhibits pH-dependent stability.[1] While less labile than dimethylmaleic derivatives, it is used to study acid-catalyzed amide cleavage mechanisms in controlled-release systems.[1]

Chemical Mechanism & Signaling Pathway

The utility of this compound revolves around the Maleamic Acid ⇌ Maleimide equilibrium. Understanding this pathway is essential for controlling linker stability.

Pathway Diagram: Synthesis and Hydrolysis

The following diagram illustrates the cyclization of the maleamic acid to the active maleimide and its potential hydrolytic degradation.

Caption: The central role of this compound as both the precursor to the active maleimide linker and the degradation product of maleimide hydrolysis.[1][2]

Experimental Protocols

Protocol A: Cyclization to 6-Maleimidohexanoic Acid

Purpose: To convert the inactive maleamic acid precursor into the active maleimide crosslinker for bioconjugation. Scope: Synthesis of linkers for ADCs or protein labeling.

Reagents:

-

This compound (Starting Material)[1]

-

Acetic Anhydride (

)[1] -

Sodium Acetate (NaOAc), anhydrous[1]

-

Toluene or DMF (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of this compound in anhydrous toluene (or DMF if solubility is an issue).

-

Catalyst Addition: Add 0.1–0.5 equivalents of anhydrous NaOAc.

-

Dehydration: Add 2.0–3.0 equivalents of Acetic Anhydride dropwise under stirring.

-

Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC or HPLC (disappearance of the polar maleamic acid peak).[1]

-

Work-up:

-

Cool to room temperature.

-

Remove solvent under reduced pressure.

-

Extract with ethyl acetate/water to remove acetic acid and salts.

-

Dry the organic layer over

and concentrate.

-

-

Purification: Recrystallize from isopropanol/hexane or purify via silica gel chromatography (typically eluting with DCM/MeOH).[1]

-

Validation: Confirm structure by NMR (appearance of singlet at ~6.7 ppm for maleimide protons) and disappearance of amide NH signals.

Protocol B: Analytical Monitoring of Linker Stability (HPLC)

Purpose: To quantify the degradation of maleimide linkers in a sample.[1] Maleimides slowly hydrolyze back to the maleamic acid form in aqueous buffers, losing their reactivity toward thiols. Scope: Quality Control (QC) of commercial Maleimide-activated proteins or linkers.

Method Parameters:

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA |

| Gradient | 5% B to 95% B over 20 minutes |

| Detection | UV at 220 nm (Amide/Carboxyl) and 300 nm (Maleimide specific) |

Execution:

-

Standard Preparation: Prepare a 1 mg/mL stock of this compound in 50:50 Water:ACN.

-

Sample Preparation: Dissolve the maleimide sample (e.g., 6-Maleimidohexanoic acid) in buffer (pH 7.[1]4) and incubate at 37°C. Take aliquots at t=0, 24h, 48h.

-

Analysis: Inject 10 µL of Standard and Sample.

-

Interpretation:

-

Maleimide (Active): Elutes later (more hydrophobic).[1] Absorbance at 300 nm is high.

-

Maleamic Acid (Inactive): Elutes earlier (more polar due to free carboxyl and amide).[1] Absorbance at 300 nm is significantly lower or negligible compared to 220 nm.

-

Calculation: % Hydrolysis = [Area(Maleamic) / (Area(Maleamic) + Area(Maleimide))] × 100.[1]

-

Protocol C: pH-Sensitivity Assessment (Cleavage Study)

Purpose: To evaluate the acid-lability of the amide bond for controlled release applications.[1] Mechanism: At pH < 5, the carboxyl group of the maleamic acid moiety acts as an intramolecular catalyst, cleaving the amide bond to release the amine (6-aminohexanoic acid) and maleic anhydride (which hydrolyzes to maleic acid).[1]

Workflow:

-

Buffer Setup: Prepare buffers at pH 4.0 (Acetate), pH 5.5 (Acetate/MES), and pH 7.4 (PBS).

-

Incubation: Dissolve this compound (1 mM) in each buffer. Maintain at 37°C.

-

Sampling: Analyze aliquots by HPLC every hour for 6 hours, then at 24 hours.

-

Data Analysis: Plot the remaining concentration of the parent compound vs. time.

-

Expectation: Stability at pH 7.4 > pH 5.5 > pH 4.0.

-

Note: Unsubstituted maleamic acids are generally more stable than dialkyl derivatives (e.g., dimethylmaleic), often requiring lower pH for rapid cleavage.[1]

-

Data Interpretation & Troubleshooting

Comparative Properties Table

| Feature | This compound | 6-Maleimidohexanoic Acid |

| Role | Precursor / Degradant | Active Crosslinker |

| Reactive Group | Carboxylic Acids (x2) | Maleimide + Carboxylic Acid |

| Thiol Reactivity | None (Inert to Cysteine) | High (Specific for Cysteine) |

| HPLC Retention | Early (Polar) | Late (Hydrophobic) |

| UV Absorbance | Strong at 210-220 nm | Strong at 300 nm (Double bond in ring) |

| Stability | Stable solid; hydrolyzes at low pH | Moisture sensitive; hydrolyzes at high pH |

Troubleshooting Guide

-

Problem: Incomplete cyclization during Protocol A.

-

Solution: Ensure NaOAc is anhydrous (fused).[1] Water inhibits the dehydration. Increase reaction time or temperature slightly (up to 110°C).

-

-

Problem: Double peaks in HPLC for the Maleamic Acid.

-

Cause: Isomerization.[3][4][5] The (Z)-isomer (cis) is required for cyclization.[1] Isomerization to the (E)-isomer (Fumaramic acid derivative) prevents cyclization and appears as a distinct peak.[1]

-

Fix: Avoid excessive heating during the synthesis of the maleamic acid precursor. If (E)-isomer is present, recrystallization is required.[1]

-

References

-

Kida, S., et al. (2007).[1] "Studies on heterobifunctional cross-linking reagents, 6-maleimidohexanoic acid active esters." Chemical & Pharmaceutical Bulletin, 55(4), 685-687.[1]

-

Kirby, A. J., & Lancaster, P. W. (1972).[1] "Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids." Journal of the Chemical Society, Perkin Transactions 2, 1206-1211.[1]

-

Rozanowska, M., et al. (2022).[1][3] "Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid." Molecules, 27(16), 5123.[1]

-

Thermo Scientific. "6-Maleimidohexanoic acid Product Information." Fisher Scientific.

Sources

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. tdx.cat [tdx.cat]

Purification of (Z)-6-(3-Carboxyacrylamido)hexanoic acid conjugates

Application Note: Purification and Stability Management of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid Conjugates

Abstract

This guide details the purification strategies for conjugates incorporating This compound , a critical intermediate often referred to as the maleamic acid precursor to the widely used 6-maleimidohexanoic acid (EMCS/6-MC) linker.[1] While typically cyclized to form maleimides for thiol-conjugation, the open-chain maleamic acid form is increasingly relevant in pH-sensitive drug delivery and as a stabilized hydrolysis product of antibody-drug conjugates (ADCs).[1] This note addresses the unique challenge of purifying these hydrophilic, dicarboxylic acid linkers while preventing unwanted cyclization (to maleimide) or amide hydrolysis.

Chemical Basis & Stability Profile

To purify these conjugates effectively, one must understand the dynamic equilibrium between the open-chain maleamic acid and the closed-ring maleimide.

-

The Molecule: this compound contains a cis-butenedioic acid monoamide moiety.[1]

-

The "Z" Factor: The (Z) (cis) configuration places the carboxylic acid and the amide group on the same side of the double bond. This geometry is required for cyclization to the maleimide but also facilitates intramolecular catalysis of hydrolysis.

-

The Purification Paradox:

-

Acidic pH (< 4.0): Promotes cyclization to the maleimide form (the impurity in this context) or cleavage of the amide bond (in highly acidic, heated conditions).

-

Basic pH (> 8.0): Stabilizes the open form as a dianion but risks hydrolyzing the payload-linker ester/amide bonds.

-

Target Window: pH 6.0 – 7.5 . This range maintains the maleamic acid in its ionized, stable state while preventing cyclization.

-

Mechanism of Interconversion

The following diagram illustrates the equilibrium that must be controlled during purification.

Figure 1: The stability equilibrium of maleamic acid linkers. Purification conditions must avoid the red pathway (cyclization) while minimizing the gray pathway (degradation).

Analytical Characterization Before Purification

Before initiating preparative purification, the crude conjugate must be profiled to distinguish the open acid form from the closed maleimide.

| Feature | Open Form (Maleamic Acid) | Closed Form (Maleimide) | Detection Method |

| Polarity | High (Dicarboxylic acid) | Moderate (Monocarboxylic acid) | RP-HPLC (Open elutes earlier) |

| Mass (LC-MS) | M+18 (Water added) | M (Parent mass) | ESI-MS (Positive Mode) |

| UV Absorbance | PDA Detector | ||

| Charge @ pH 7 | -2 (Dianion) | -1 (Monoanion) | Anion Exchange (AEX) |

Critical Check: If your LC-MS spectrum shows a dominant peak at [M-18], your sample has likely cyclized to the maleimide during ionization or storage.[1] Ensure the MS source temperature is low (< 200°C) to prevent in-source cyclization artifacts.

Protocol A: Preparative RP-HPLC (Small Molecule Conjugates)

This protocol is optimized for Drug-Linker constructs (e.g., Peptide-Linker or Small Molecule-Linker) where the molecular weight is < 5 kDa.[1]

Objective: Separate the polar maleamic acid conjugate from the less polar maleimide impurity and unreacted drug.

Reagents

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Do NOT use TFA.

-

Mobile Phase B: Acetonitrile (ACN).

-

Column: C18 Preparative Column (e.g., 5 µm, 100 Å).[1]

Step-by-Step Procedure

-

Sample Preparation: Dissolve the crude conjugate in 10% ACN / 90% Mobile Phase A. Adjust pH to 6.5 using dilute

if necessary. Filter through a 0.2 µm PTFE membrane. -

Equilibration: Equilibrate the column with 95% A/5% B for 5 column volumes (CV).

-

Gradient Loading: Inject sample.

-

Elution Profile:

-

0-2 min: Isocratic 5% B (Salt removal).

-

2-20 min: Linear gradient 5% B

40% B. -

Note: The Maleamic Acid conjugate (more polar, -2 charge) will elute significantly earlier than the Maleimide form (-1 charge, hydrophobic ring).

-

-

Fraction Collection: Trigger collection based on UV 214 nm.

-

Post-Processing (Critical):

-

Do not use heat for rotary evaporation.

-

Lyophilize fractions immediately. The ammonium acetate buffer is volatile and will sublime, leaving the salt-free conjugate.

-

Why Ammonium Acetate? Trifluoroacetic acid (TFA) creates a local pH of ~2.[1]0. As established in maleamic acid chemistry, acidic conditions drive the equilibrium toward the maleimide ring closure [1, 2]. Ammonium acetate maintains a neutral pH, locking the molecule in the open, stable dicarboxylate form.

Protocol B: Purification of Protein Conjugates (ADCs/Albumin Binders)

This protocol applies when the linker is attached to a macromolecule (Antibody, Albumin, Enzyme).

Objective: Remove free small-molecule contaminants while preserving the open linker status on the protein surface.

Workflow Diagram

Figure 2: Downstream processing for macromolecular conjugates.[1] TFF is preferred over dialysis for speed, reducing hydrolysis risk.

Step-by-Step Methodology

-

Tangential Flow Filtration (TFF):

-

Use a membrane with a molecular weight cutoff (MWCO) 30-50 kDa (for antibodies).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

-

Caution: Avoid Citrate buffers (acidic) or Carbonate buffers (too basic).

-

Perform 10 diavolumes to remove unconjugated linker/drug.

-

-

Polishing (SEC):

-

Apply retentate to a Superdex 200 (or equivalent) column.

-

Elute with PBS pH 7.2.

-

The maleamic acid linker increases the hydrophilicity of the conjugate compared to maleimide linkers. If the conjugate is an ADC, this may reduce aggregation risks typically seen with hydrophobic payloads.

-

Troubleshooting & Critical Control Points

| Problem | Root Cause | Corrective Action |